Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate
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Overview
Description
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclobutane ring, ester groups, and a formylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate typically involves multiple steps. One common method starts with the preparation of diethyl 1,1-cyclobutanedicarboxylate, which is then subjected to further reactions to introduce the formylphenoxy group. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
Chemistry
In chemistry, diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester groups and formyl groups. It serves as a model substrate for investigating the mechanisms of these reactions .
Medicine
Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,1-cyclobutanedicarboxylate
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Uniqueness
Compared to similar compounds, it offers a broader range of chemical transformations and research opportunities .
Properties
CAS No. |
825620-63-1 |
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Molecular Formula |
C17H20O6 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
diethyl 3-(4-formylphenoxy)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C17H20O6/c1-3-21-15(19)17(16(20)22-4-2)9-14(10-17)23-13-7-5-12(11-18)6-8-13/h5-8,11,14H,3-4,9-10H2,1-2H3 |
InChI Key |
ZWQASAGEAMFRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OC2=CC=C(C=C2)C=O)C(=O)OCC |
Origin of Product |
United States |
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